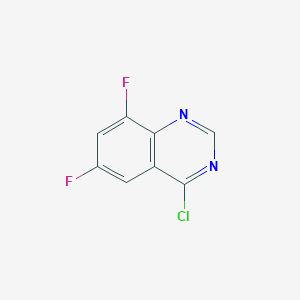![molecular formula C7H6N4O B1429875 1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 1427502-31-5](/img/structure/B1429875.png)
1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Descripción general
Descripción
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts significant biological and chemical properties, making this compound of interest in various fields of research and industry .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s worth noting that similar compounds have been found to act as competitive inhibitors of certain enzymes .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways due to their structural similarity to purine bases .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity .
Análisis Bioquímico
Biochemical Properties
1H-pyrazolo[3,4-c]pyridine-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound acts as an inhibitor of these kinases, thereby modulating their activity. Additionally, this compound has been shown to interact with various other proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways . Moreover, this compound can induce apoptosis in certain cell types, thereby contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of tropomyosin receptor kinases by this compound is a key example of its molecular mechanism, as it prevents the phosphorylation of downstream targets, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its biological activity, making it suitable for extended research applications. Additionally, in vitro and in vivo studies have demonstrated sustained effects on cellular function, further supporting its potential therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The compound interacts with cytochrome P450 enzymes, leading to its biotransformation into active and inactive metabolites. These metabolic processes are crucial for the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects. The distribution of this compound is influenced by its chemical properties, including solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can localize to the nucleus, where it influences gene expression by interacting with transcription factors. The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and other regulatory mechanisms.
Métodos De Preparación
The synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted pyridines with hydrazine derivatives can lead to the formation of the pyrazole ring, which subsequently undergoes cyclization with a pyridine derivative to form the desired compound .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as amorphous carbon-supported sulfonic acid, which has been shown to improve reaction efficiency and product yield .
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms within the rings.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with a different arrangement of the pyrazole and pyridine rings.
1H-Pyrazolo[1,5-a]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties, which make it a valuable compound for various applications .
Propiedades
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)6-4-1-2-9-3-5(4)10-11-6/h1-3H,(H2,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOGKMRAGGLHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives as anticoagulants?
A1: These compounds act as highly potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa (FXa). [] By inhibiting FXa, they disrupt the coagulation cascade, preventing the formation of thrombin and subsequently blood clots. []
Q2: What are the key structural features of this compound derivatives that contribute to their activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide linker, the P1 moiety, and the C-3 pyrazole position significantly impact the compound's potency and bioavailability. [] For example, cyclization of the carboxamide linker to form the bicyclic tetrahydropyrazolopyridinone scaffold retains potent FXa binding affinity. [] Furthermore, a p-methoxyphenyl group at the P1 position was found to be optimal for maintaining FXa binding affinity and oral bioavailability. []
Q3: Have any specific this compound derivatives shown promising results in preclinical studies?
A3: Yes, Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a compound within this class, has demonstrated promising results. Preclinical studies have highlighted its high potency, selectivity for FXa, and favorable pharmacokinetic profile, including good oral bioavailability. [, ]
Q4: What are the implications of apixaban being a substrate for efflux transporters like P-gp and BCRP?
A4: Apixaban's interaction with efflux transporters P-gp and BCRP influences its distribution and disposition within the body. [] Studies indicate that these transporters contribute to apixaban's low brain penetration, minimal fetal exposure, and high milk excretion in rats. [] Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens.
Q5: Are there any known methods to overcome the efflux of apixaban mediated by P-gp and BCRP?
A5: Research suggests that co-administration of P-gp inhibitors (e.g., ketoconazole, cyclosporin A) and BCRP inhibitors (e.g., Ko134) can more effectively inhibit apixaban efflux compared to individual inhibitors. [] Interestingly, naproxen, a nonsteroidal anti-inflammatory drug, has shown weak P-gp inhibitory effects and reduced apixaban efflux in Caco-2 cells. [] Further investigation into such combination strategies could lead to improved apixaban bioavailability.
Q6: Have any alternative chemical synthesis routes been explored for producing this compound derivatives like apixaban?
A6: Yes, researchers have developed novel manufacturing methods for apixaban aiming to improve yield and purity for industrial-scale production. [] These optimized synthetic routes could potentially reduce manufacturing costs and ensure a consistent supply of high-quality apixaban for research and clinical use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
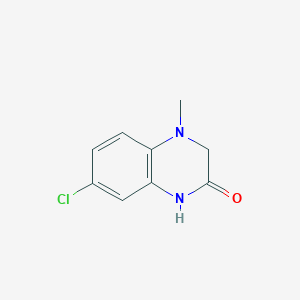
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)
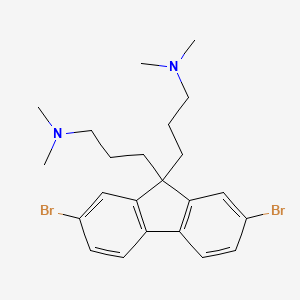
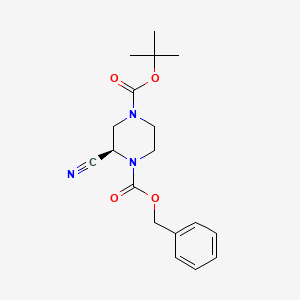


![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)

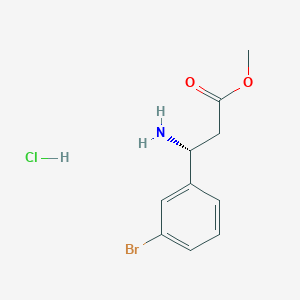
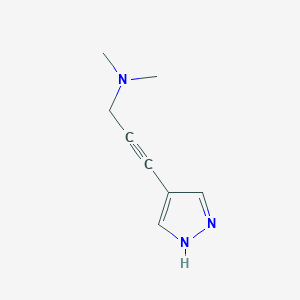
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)
